molecular formula C56H49ClO2P3Ru B3068481 Chlorotris(triphenylphosphine)ruthenium(II) acetate CAS No. 55978-89-7

Chlorotris(triphenylphosphine)ruthenium(II) acetate

Cat. No. B3068481
CAS RN: 55978-89-7
M. Wt: 983.4 g/mol
InChI Key: HYTWJXOYUHUABE-UHFFFAOYSA-M
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Description

Chlorotris(triphenylphosphine)ruthenium(II) acetate, also known as (Acetato)chlorotris(triphenylphosphine)ruthenium(II), is a coordination complex of ruthenium . It is a solid compound with the empirical formula C56H48ClO2P3Ru and a molecular weight of 982.42 .


Synthesis Analysis

The synthesis of similar compounds, such as Dichlorotris(triphenylphosphine)ruthenium(II), involves the reaction of ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine .


Molecular Structure Analysis

The molecular structure of Chlorotris(triphenylphosphine)ruthenium(II) acetate is complex. The ruthenium atom is coordinated to three triphenylphosphine ligands, one chloride ion, and one acetate ion .


Physical And Chemical Properties Analysis

Chlorotris(triphenylphosphine)ruthenium(II) acetate is a solid with a melting point of 223-244 °C . It has an empirical formula of C56H48ClO2P3Ru and a molecular weight of 982.42 .

Scientific Research Applications

Catalysis and Synthesis

  • Catalysis in Silane and Carbonyl Compounds : Chlorotris(triphenylphosphine)ruthenium(II) has been found effective as a catalyst for the alcoholysis of diarylsilanes and the hydrosilylation of carbonyl compounds. This provides a selective route to diarylalkoxysilanes (Corriu & Moreau, 1973).
  • Reduction Reactions : It catalyzes phase transfer-catalyzed reduction of nitro compounds by synthesis gas at room temperature and atmospheric pressure (Januszkiewicz & Alpar, 1983).
  • Reaction with Acids and Alkenes : It was observed to react with trichloro- and dichloro-acetic acid and 1-alkenes under mild conditions, forming γ-butyrolactones (Matsumoto et al., 1978).

Complex Formation and Interaction

  • Interaction with Various Reagents : Studies have shown that Chlorotris(triphenylphosphine)ruthenium(II) interacts with nitriles, amines, β-diketonates, carboxylates, among other compounds, forming various complexes (Gilbert & Wilkinson, 1969).
  • Interaction with Oximes : This compound reacts with different types of oximes, leading to the formation of new compounds characterized by infrared and nuclear magnetic resonance spectra (Middleton, Thornback & Wilkinson, 1980).

Safety And Hazards

This compound is classified as Acute Tox. 4 for oral, dermal, and inhalation routes of exposure. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

acetic acid;chlororuthenium;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTWJXOYUHUABE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H49ClO2P3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

983.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorotris(triphenylphosphine)ruthenium(II) acetate

CAS RN

55978-89-7
Record name 55978-89-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Jeong, SB Jin, HJ Park, SH Park… - Advanced Materials …, 2020 - Wiley Online Library
Owing to the unique mass and heat transfer, fluidic‐flow control systems or reactors can potentially provide advantages for organic and inorganic syntheses compared to the static …
Number of citations: 12 onlinelibrary.wiley.com

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